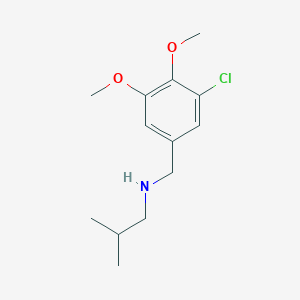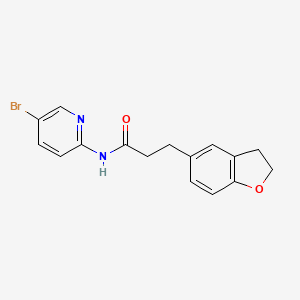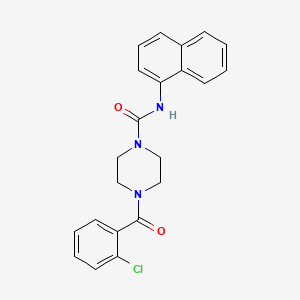
N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine is a chemical compound characterized by the presence of a chloro-substituted benzyl group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine typically involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine
- N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine
- N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine
Uniqueness
N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
774554-44-8 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H20ClNO2/c1-9(2)7-15-8-10-5-11(14)13(17-4)12(6-10)16-3/h5-6,9,15H,7-8H2,1-4H3 |
InChI Key |
XCPHMEPHYKQJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate](/img/structure/B13373094.png)
![1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline](/img/structure/B13373100.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13373108.png)
![2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide](/img/structure/B13373117.png)
![Methyl 4-[4-(2-methyl-2-phenylpropanoyl)-1-piperazinyl]phenyl ether](/img/structure/B13373127.png)



![N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13373147.png)
![Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B13373155.png)
![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
![2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium](/img/structure/B13373168.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13373185.png)
